molecular formula C39H71NO13 B601437 Clarithromycin EP Impurity P CAS No. 123967-58-8

Clarithromycin EP Impurity P

Cat. No.: B601437
CAS No.: 123967-58-8
M. Wt: 761.98
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Clarithromycin EP Impurity P is widely used in scientific research, including:

Mechanism of Action

Safety and Hazards

Clarithromycin EP Impurity P is a hazardous compound . It is critical in the pharmaceutical industry as it helps in ensuring the quality and safety of Clarithromycin drug substances and products .

Future Directions

The usage of Clarithromycin EP Impurity P is critical in the pharmaceutical industry as it helps in ensuring the quality and safety of Clarithromycin drug substances and products . The compound is used as a standard reference material for the development and validation of analytical methods that are used to detect and quantify impurities in Clarithromycin products . It also helps in identifying any degradation products that may arise during the manufacturing process or storage of Clarithromycin products .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Clarithromycin EP Impurity P involves several steps, including the protection of oxime hydroxyl groups, selective protection of hydroxyl groups on the deoxy amino sugar ring, methylation, deprotection, and purification. The process begins with the protection of oxime hydroxyl using 1,1-Diisopropoxy cyclohexane, followed by selective protection using trimethylsilane. Methylation is then carried out, followed by deprotection and purification to obtain high-purity this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors for the protection, methylation, and deprotection steps, followed by purification using chromatographic techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Clarithromycin EP Impurity P undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated derivatives .

Comparison with Similar Compounds

    Clarithromycin EP Impurity A: 2-Demethyl-2-(hydroxymethyl)-6-O-methylerythromycin A.

    Clarithromycin EP Impurity B: 9-(2-deoxy-β-D-erythro-pentofuranosyl)-2-methoxy-9H-purin-6-amine.

    Clarithromycin EP Impurity C: 4′,6-Di-O-methylerythromycin A.

    Clarithromycin EP Impurity D: N-Demethylclarithromycin

Uniqueness: Clarithromycin EP Impurity P is unique due to its specific structural modifications, which include the methylation of hydroxyl groups at positions 4′ and 6. These modifications can influence its chemical reactivity and interactions with biological molecules, making it a valuable reference standard in pharmaceutical research .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Clarithromycin EP Impurity P involves a series of reactions starting from commercially available starting materials. The key steps in the synthesis pathway include the formation of a lactone ring and the introduction of a chlorine atom at a specific position on the molecule.", "Starting Materials": ["Methyl 6-Oxoheptanoate", "Methyl 2-(2-chloroethoxy)acetate", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Sodium carbonate", "Sodium borohydride", "Methanol", "Ethyl acetate", "Acetic acid", "Water"], "Reaction": ["Step 1: Methyl 6-Oxoheptanoate is treated with sodium hydroxide to form the corresponding carboxylate salt.", "Step 2: The carboxylate salt is then reacted with methyl 2-(2-chloroethoxy)acetate in the presence of sodium carbonate to form the corresponding ester.", "Step 3: The ester is then reduced with sodium borohydride to form the corresponding alcohol.", "Step 4: The alcohol is then reacted with hydrochloric acid to form the corresponding hydrochloride salt.", "Step 5: The hydrochloride salt is then treated with acetic acid to form the corresponding free base.", "Step 6: The free base is then reacted with a solution of chlorine in methanol to introduce a chlorine atom at a specific position on the molecule.", "Step 7: The crude product is purified by column chromatography using ethyl acetate as the eluent.", "Step 8: The final product, Clarithromycin EP Impurity P, is obtained as a white solid after drying in vacuo."] }

CAS No.

123967-58-8

Molecular Formula

C39H71NO13

Molecular Weight

761.98

Appearance

White Solid

melting_point

>215°C (dec.)

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

4'',6-Di-O-methylerythromycin;  Oxacyclotetradecane, Erythromycin deriv.;  4'-O-Methylclarithromycin

Origin of Product

United States

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